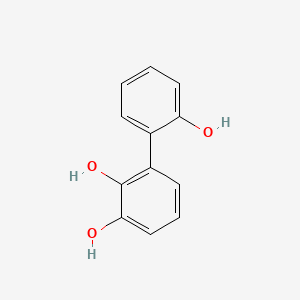

3-(2-Hydroxyphenyl)catechol

Description

Structure

3D Structure

Properties

CAS No. |

91368-55-7 |

|---|---|

Molecular Formula |

C12H10O3 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

3-(2-hydroxyphenyl)benzene-1,2-diol |

InChI |

InChI=1S/C12H10O3/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,13-15H |

InChI Key |

USBNIYMZDQVDSO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)O |

Other CAS No. |

91368-55-7 |

Synonyms |

(1,1'-biphenyl)-2,2',3-triol 2,2',3-biphenyltriol 2,2',3-trihydroxybiphenyl 3-(2-hydroxyphenyl)catechol 3-HPCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 2 Hydroxyphenyl Catechol

Established Synthetic Pathways for Catechol Analogues

The construction of the catechol framework, particularly on a substituted phenol (B47542), presents a notable synthetic challenge, often requiring multi-step processes and carefully controlled reaction conditions to achieve desired regioselectivity. pkusz.edu.cnresearchgate.net

Phenol Hydroxylation Approaches for Catechol Synthesis

The direct hydroxylation of phenols is a primary strategy for synthesizing catechols. mdpi.com Industrial-scale production often involves the hydroxylation of phenol using hydrogen peroxide, which typically yields a mixture of catechol and hydroquinone (B1673460). wikipedia.orgmdpi.com Achieving high selectivity for the ortho-hydroxylation product (catechol) over the para-product (hydroquinone) is a key challenge. mdpi.com

Several methods have been developed to improve the synthesis of catechols from phenols. One approach involves the ortho-formylation of a phenol followed by a Dakin oxidation. nih.govresearchgate.net Another method is the oxidation of phenols to o-quinones, which are then subsequently reduced to the corresponding catechol. nih.govresearchgate.net However, these methods can suffer from low selectivity, especially with meta-substituted phenols, and may be limited to electron-rich substrates. nih.gov

The use of various catalysts has been explored to enhance the efficiency and selectivity of phenol hydroxylation. For instance, iron- and copper-based complexes have shown promise in catalyzing the hydroxylation of phenol with hydrogen peroxide, demonstrating notable selectivity for catechol under mild conditions. mdpi.comacs.org The structure of the ligand coordinated to the metal center can significantly influence the reaction's selectivity. acs.org Titanosilicate zeolites, such as TS-1, are used in commercial processes and have been compared with other materials like Ti-SBA-12 and Ti-SBA-16 for their catalytic activity in phenol hydroxylation. mdpi.commdpi.com

Table 1: Comparison of Catalysts in Phenol Hydroxylation

| Catalyst System | Oxidant | Key Features | Reference |

| Iron/Copper Complexes | H₂O₂ | High selectivity for catechol under mild conditions. | mdpi.comacs.org |

| Titanosilicate Zeolites (e.g., TS-1) | H₂O₂ | Used in commercial processes; yields a mixture of catechol and hydroquinone. | mdpi.commdpi.com |

| Fe-BTC (MOF) | H₂O₂ | Effective at room temperature in water. | mdpi.com |

Transition Metal-Catalyzed C-H Hydroxylation Strategies

Transition metal-catalyzed C-H hydroxylation has emerged as a powerful and versatile method for synthesizing phenols and their derivatives, including catechols. d-nb.info These strategies offer advantages such as broader substrate scope and milder reaction conditions compared to traditional methods. A key approach involves the use of a directing group on the phenol to guide the hydroxylation to the ortho position. pkusz.edu.cnresearchgate.net

Palladium-catalyzed reactions have been particularly well-studied. For instance, a silanol-directing group can be employed to achieve highly site-selective C-H oxygenation of phenols to catechols. nih.govresearchgate.netacs.org This process involves a Pd-catalyzed acetoxylation directed by the silanol, followed by cyclization and subsequent desilylation to yield the catechol. nih.govacs.org This method is notable for its high generality, allowing for the oxygenation of both electron-neutral and electron-poor phenols. nih.govacs.org

Other transition metals have also been utilized. Iridium catalysts, for example, have been used in an oxyacetamide-directed C-H hydroxylation of phenols, providing a one-step, redox-neutral synthesis of catechols under mild conditions. pkusz.edu.cnusfca.edu In this system, the oxyacetamide directing group also serves as the internal oxygen source. pkusz.edu.cnusfca.edu Ruthenium(II) has also been shown to be effective in the C-H hydroxylation of aryl carbamates, which can then be deprotected to afford catechols. pkusz.edu.cn

Table 2: Examples of Transition Metal-Catalyzed C-H Hydroxylation for Catechol Synthesis

| Catalyst/Directing Group | Metal | Oxidant | Key Features | Reference |

| Silanol | Pd | PhI(OAc)₂ | High site selectivity; tolerates electron-poor phenols. | nih.govpkusz.edu.cnresearchgate.netacs.org |

| Oxyacetamide | Ir | Internal (directing group) | Redox-neutral, one-step process under mild conditions. | pkusz.edu.cnusfca.edu |

| Aryl Carbamates | Ru(II)/Pd(II) | TFA/TFAA | Efficient hydroxylation followed by deprotection. | pkusz.edu.cn |

Alternative Chemical Synthesis Routes for Phenylpropanoic Acid Derivatives

An alternative strategy for accessing catechol structures involves the transformation of phenylpropanoic acid derivatives. Certain microorganisms are capable of metabolizing compounds like ibuprofen (B1674241) and other 2-arylpropionic acids, as well as phenylacetic acids, to form catechol intermediates. nih.govasm.org This biochemical pathway involves the removal of the acidic side chain prior to the cleavage of the aromatic ring. nih.govasm.org For example, ibuprofen-induced bacterial cells can convert phenylacetic acid and 2-phenylpropionic acid into catechol. nih.govasm.org

While primarily a biological process, this transformation highlights a synthetic disconnection where a phenylpropanoic acid could be a precursor to a catechol. Chemical methods for achieving a similar transformation would likely involve a decarboxylation or a related side-chain cleavage reaction. The synthesis of various substituted phenylpropanoic acids is well-established. google.comresearchgate.net For instance, certain bacterial strains can be used as biocatalysts for the synthesis of esters of phenylpropanoic acid derivatives with high conversion rates. researchgate.net The conversion of 3-phenylpropanoic acid (3PPA) to its CoA derivative has been demonstrated using the enzyme IpfF, which is involved in ibuprofen metabolism. mdpi.com

Targeted Derivatization Strategies for Structural Modification

The presence of multiple hydroxyl groups in 3-(2-hydroxyphenyl)catechol offers numerous possibilities for structural modification through derivatization. However, the similar reactivity of the hydroxyl groups presents a challenge for achieving chemoselectivity. nih.gov

Formation of Cyclic Thionocarbonates and Subsequent Transformations

Catechols can be converted into cyclic thionocarbonates through a base-catalyzed reaction with thiophosgene. google.com This reaction provides a means to protect the catechol moiety, which can then be subjected to further transformations. The resulting 1,3-benzodioxole-2-thione (B6333962) can undergo various reactions. For instance, treatment with silver(I) fluoride (B91410) can transform the thionocarbonate into a 2,2-difluoro-1,3-benzodioxole (B44384) derivative. researchgate.net This fluorination method is notable for its mild conditions. researchgate.net

The formation of cyclic thionocarbonates is a useful strategy in multi-step syntheses. google.comlibretexts.org The reactivity of these cyclic derivatives allows for the subsequent introduction of other functional groups.

Chemoselective Derivatization of Hydroxyl Functional Groups

The selective derivatization of one hydroxyl group in the presence of others in a polyhydroxylated compound like this compound is a significant synthetic challenge. nih.gov The development of chemoselective methods is crucial for targeted structural modifications. nih.govnih.gov

Various strategies have been explored to achieve chemoselective reactions of hydroxyl groups. These include enzymatic methods and the use of specific reagents that can differentiate between different types of hydroxyl groups (e.g., primary vs. secondary, or phenolic vs. alcoholic). nih.gov For catechols, derivatization reactions such as silylation followed by acylation have been used to prepare derivatives for analysis. koreascience.kr The choice of solvent and reagents can influence the outcome of the derivatization. For example, using a mixture of dimethyl sulfoxide (B87167) and acetic anhydride (B1165640) can lead to the oxidation of primary and secondary alcohols and the formation of methylthiomethyl (MTM) ethers of phenols. nih.gov

In the context of triflate synthesis from phenols, it has been observed that while catechols can initially form di-triflates, they tend to converge to mono-triflates over longer reaction times due to subsequent hydrolysis. chemrxiv.org This suggests that reaction conditions can be tuned to favor mono-derivatization. The selective protection of one hydroxyl group allows for the subsequent reaction of the remaining free hydroxyls, enabling the synthesis of complex, differentially substituted catechol derivatives.

Regioselective Functionalization Approaches

The selective functionalization of one or more of the three hydroxyl groups in this compound presents a significant synthetic challenge due to their similar reactivity. However, achieving regioselectivity is crucial for the synthesis of specific derivatives with desired biological or chemical properties. Various strategies have been developed to control the site of reaction, primarily by exploiting the subtle differences in the electronic and steric environment of each hydroxyl group or by employing protecting group strategies.

The three hydroxyl groups of this compound are located at the C1, C2 (catechol moiety), and C2' (phenyl substituent) positions. The two hydroxyl groups of the catechol ring are generally more acidic and nucleophilic than the phenolic hydroxyl group at the C2' position. Furthermore, the C1-hydroxyl group is sterically hindered by the adjacent phenyl ring, which can influence its reactivity compared to the C2-hydroxyl group. These intrinsic differences can be exploited for regioselective functionalization.

Key approaches to achieve regioselective functionalization include:

pH-Controlled Reactions: The acidity differences between the catechol and phenol hydroxyls can be used to selectively deprotonate and functionalize them by careful control of the reaction pH.

Use of Protecting Groups: A common strategy involves the selective protection of one or two hydroxyl groups, allowing the remaining free hydroxyl(s) to be functionalized. mdpi.commasterorganicchemistry.comorganic-chemistry.orgharvard.edu Subsequent deprotection yields the desired regioselectively functionalized product. The choice of protecting group is critical and depends on the stability of the protecting group under the reaction conditions for subsequent steps and the ease of its removal.

Enzyme-Catalyzed Reactions: Biocatalysts can offer high regioselectivity due to the specific binding of the substrate in the enzyme's active site.

Metal-Coordinated Reactions: The coordination of a metal ion to the catechol moiety can alter the reactivity of the hydroxyl groups, enabling selective functionalization.

Detailed research has explored various methods for the regioselective O-alkylation and O-acylation of polyphenolic compounds, which are applicable to this compound. For instance, methods for the regioselective acylation of polyphenols bearing a 2',4'-dihydroxyacetophenone (B118725) moiety have been developed, showcasing the potential for selective functionalization in complex phenolic structures. researchgate.net

Below is a table summarizing potential regioselective functionalization strategies for this compound based on established methodologies for similar polyphenolic compounds.

Table 1: Regioselective Functionalization Approaches for this compound

| Strategy | Reagents and Conditions | Target Position(s) | Expected Outcome |

| Selective Protection of Catechol Moiety | Diphenyl carbonate, base | C1 and C2 | Formation of a cyclic carbonate protecting the catechol hydroxyls, leaving the C2'-OH free for functionalization. mdpi.com |

| Selective Protection with Silyl (B83357) Ethers | Bulky silyl halides (e.g., TBDMSCl, TIPSCl), base | C2' (less hindered) or C1/C2 | Selective protection of the least sterically hindered hydroxyl group. The choice of silyl group and reaction conditions can influence which hydroxyl is protected. masterorganicchemistry.comharvard.edu |

| Regioselective O-Alkylation | Alkyl halide, weak base (e.g., K₂CO₃) | C1/C2 (catechol) | Preferential alkylation of the more acidic catechol hydroxyls over the phenolic C2'-OH. |

| Regioselective O-Acylation via Transesterification | Acetyl donor, K₂CO₃/DMSO | C1/C2 (catechol) | A green and efficient method for regioselective acylation of the most reactive hydroxyl groups. researchgate.net |

| Enzymatic Acylation | Lipase, acyl donor | Varies | High regioselectivity depending on the enzyme used, often targeting the least hindered hydroxyl group. |

The development of these regioselective methods is paramount for the targeted synthesis of this compound derivatives, enabling the exploration of their structure-activity relationships in various applications. The choice of a particular synthetic route will depend on the desired final product and the required selectivity.

Chemical Reactivity and Mechanistic Investigations of 3 2 Hydroxyphenyl Catechol

Oxidative Reaction Mechanisms

The oxidation of catechols is a fundamental process in various chemical and biological systems, leading to the formation of highly reactive intermediates that can undergo further transformations.

Electrochemical Oxidation Pathways

The electrochemical oxidation of catechols, including substituted derivatives, has been a subject of extensive study. The process for catechol itself is generally a pH-dependent, reversible, two-electron, two-proton transfer that yields the corresponding o-benzoquinone. uc.ptresearchgate.net The oxidation of the catechol moiety in 3-(2-hydroxyphenyl)catechol is expected to follow a similar fundamental pathway.

Cyclic voltammetry studies on related polyfunctional and sterically hindered catechols reveal that the first electrochemical stage is typically the oxidation of the catechol fragment to form an o-benzoquinone. nih.gov For some substituted catechols in aprotic solvents, this initial two-electron oxidation can be irreversible. nih.gov The mechanism involves an initial electron transfer followed by rapid deprotonation. nih.gov The oxidation potential is influenced by the nature and position of substituents on the catechol ring. For instance, in studies of phenol (B47542) oxidation, the resulting catechol and hydroquinone (B1673460) products are oxidized at distinct potentials. uc.pt The electrochemical oxidation of catechols in the presence of nucleophiles indicates that the electro-generated o-benzoquinone can readily participate in subsequent chemical reactions, such as Michael additions. researchgate.net

Table 1: Electrochemical Oxidation Characteristics of Catechol Derivatives

| Compound/Class | Oxidation Process | Key Intermediate | Notes | Source(s) |

| Catechol | Reversible, 2e⁻, 2H⁺ transfer | o-Benzoquinone | pH-dependent process. uc.pt | uc.ptresearchgate.net |

| Substituted Catechols | Irreversible two-electron oxidation in some cases | o-Benzoquinone | Involves electron transfer followed by fast deprotonation. nih.gov | nih.gov |

| Phenol (forms catechol) | Irreversible oxidation to catechol and hydroquinone | Catechol, Hydroquinone | The oxidation products (catechol/hydroquinone) are then reversibly oxidized. uc.pt | uc.pt |

Oxidative Oligomerization and Polymerization Processes

The oxidation of catechols can initiate oligomerization and polymerization, a process of significant environmental and industrial relevance. bohrium.comnih.gov The oxidation of catechol, often initiated by species like hydroxyl radicals, generates semiquinone radical intermediates. nih.govuky.edu These radicals can then undergo coupling reactions to form larger molecules. nih.gov

This process, termed oxidative oligomerization, leads to the formation of polyhydroxylated biphenyls, terphenyls, and triphenylene (B110318) products. nih.govuky.edu For example, the radical coupling of semiquinone intermediates can produce various tetrahydroxy-biphenyl isomers. nih.gov These initial dimers can further react to form heavier oligomers and polymers. nih.gov This reactivity is not limited to the parent catechol; substituted catechols also undergo facile dimerization and trimerization upon oxidation, leading to a variety of complex products. nih.govmdpi.com Given its structure, the o-quinone of this compound is expected to be highly reactive and participate in similar oligomerization pathways.

Role of o-Quinone Intermediates in Redox Transformations

The two-electron oxidation of a catechol yields a highly reactive o-quinone intermediate, which is central to its subsequent chemistry. researchgate.netnih.gov These o-quinones are electrophilic species that are susceptible to a range of chemical reactions. acs.org

One of the primary fates of o-quinones is their reaction with nucleophiles. They can undergo Michael-type addition reactions with various nucleophiles, including thiols. researchgate.netmdpi.com In the absence of strong external nucleophiles, the parent catechol can act as a nucleophile, leading to the formation of dimeric products. researchgate.net

Furthermore, for certain 4-alkyl substituted catechols, the o-quinone can isomerize to a quinone methide tautomer. mdpi.comresearchgate.net These quinone methides are also reactive intermediates that can undergo different reaction pathways, such as hydration or cyclization. mdpi.com The formation of o-quinones is a key step in many biological processes, including enzymatic browning and melanin (B1238610) biosynthesis, where tyrosinase catalyzes the oxidation of phenols and catechols. researchgate.netmdpi.com The o-quinone derived from this compound would serve as a pivotal intermediate, capable of undergoing oligomerization or reacting with other available nucleophiles, thus dictating the final product distribution of its redox transformations.

Ligand Binding and Coordination Chemistry

The catechol unit is a classic bidentate chelating ligand, forming stable complexes with a wide array of metal ions. The this compound, possessing this functionality, is expected to be an effective ligand.

Chelation Properties with Transition Metals (e.g., Fe, Mn, Co, Cu, Zn)

The adjacent hydroxyl groups of the catechol moiety provide an excellent binding site for transition metal ions. Catechol and its derivatives are known to form complexes with metals such as iron (Fe), manganese (Mn), cobalt (Co), copper (Cu), and zinc (Zn). researchgate.net The complexation is pH-dependent, as the binding often involves the deprotonation of the catechol's hydroxyl groups. researchgate.net

The catechol functional group is a key component in siderophores, which are natural chelators used by microorganisms to sequester iron(III). nih.gov The interaction with metals can significantly alter the chemical properties of the catechol. For instance, complexation with metal ions like Cu²⁺, Fe³⁺, and Zn²⁺ can promote the deprotonation of catechol, even under neutral or acidic conditions. researchgate.net This chelation can also influence the catalytic activity, as seen in copper complexes that mimic the function of catechol oxidase enzymes, which catalyze the oxidation of catechols to quinones. iicbe.org The stability and structure of these complexes depend on the specific metal ion, the solvent, and the pH of the medium.

Table 2: Chelation of Catechol Ligands with Transition Metals

| Metal Ion | Interaction Type | Significance | Source(s) |

| Iron (Fe³⁺) | Strong chelation | Mimics siderophore activity; complexation promotes deprotonation. | nih.govresearchgate.net |

| Copper (Cu²⁺) | Chelation | Forms catalytically active complexes (catechol oxidase mimics); promotes deprotonation. | researchgate.netiicbe.org |

| Manganese (Mn³⁺) | Chelation | Formation of stable complexes, often with octahedral geometry in Schiff base ligands. | tandfonline.com |

| Zinc (Zn²⁺) | Chelation | Complexation promotes deprotonation of the catechol ligand. | researchgate.net |

| Cobalt (Co²⁺) | Chelation | Forms stable solid complexes with catechol-derived ligands. | researchgate.net |

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with catechol-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For example, solid complexes of Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) have been synthesized with ligands derived from dehydroacetic acid and 4-hydroxybenzaldehyde, which contain a chelating motif similar to catechols. researchgate.net

The resulting complexes are characterized using a variety of analytical techniques. Elemental analysis helps determine the metal-to-ligand stoichiometry. researchgate.net Spectroscopic methods such as Infrared (IR) and UV-Visible spectroscopy are used to confirm the coordination of the ligand to the metal center. iicbe.orgresearchgate.net X-ray crystallography provides definitive structural information, revealing details about the coordination geometry around the metal ion and the bond lengths and angles within the complex. tandfonline.comresearchgate.net For instance, Fe(III) and Mn(III) complexes with salen-type ligands incorporating hydroxyphenyl groups have been structurally characterized, showing distorted square pyramidal and distorted octahedral geometries, respectively. tandfonline.com It is anticipated that this compound would form similar structurally diverse complexes with various transition metals.

Enzymatic Reaction Mechanisms

Extradiol catechol dioxygenases are a class of non-heme iron(II)-dependent enzymes that cleave the aromatic ring of catechols adjacent to the vicinal hydroxyl groups. nih.govresearchgate.net A key enzyme in the degradation of this compound is 3-(2,3-dihydroxyphenyl)propionate 1,2-dioxygenase (MhpB) from Escherichia coli. uniprot.orgnih.gov This enzyme catalyzes the oxidative cleavage of 3-(2,3-dihydroxyphenyl)propionate, a structurally related compound, and is also active on a range of 3-substituted catechols. nih.gov In the degradation of dibenzofuran (B1670420), this compound is a central intermediate that undergoes meta ring cleavage in the proximal position. uni-stuttgart.de This reaction yields 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid. uni-stuttgart.de

The catalytic mechanism of extradiol dioxygenases is thought to involve an oxygen-activation mechanism. researchgate.net The Fe(II) center in the active site plays a crucial role in binding both the catechol substrate and molecular oxygen. nih.gov The reaction is proposed to proceed through transient hydroperoxide intermediates. rsc.orgrsc.org Studies using carba-analogues of these proposed intermediates, where the hydroperoxide group is replaced by a hydroxymethyl group, have provided evidence for the formation of a proximal hydroperoxide intermediate in the MhpB-catalyzed reaction. rsc.orgsoton.ac.uk Specifically, analogues mimicking a C-2' hydroperoxide intermediate with an axial hydroxymethyl group showed competitive inhibition of MhpB, with Kᵢ values ranging from 0.7 to 7.6 mM, whereas the equatorial counterparts showed no inhibition. rsc.orgsoton.ac.uk This suggests that the stereochemistry of the hydroperoxide intermediate is a critical factor in the enzymatic reaction. rsc.org

The active site of extradiol dioxygenases like MhpB typically contains a 2-His-1-carboxylate facial triad (B1167595) that coordinates the Fe(II) ion. rhea-db.org In MhpB from E. coli, His-115 and His-179 have been identified as key residues in the acid-base catalysis required for the reaction. rhea-db.org

Intradiol catechol dioxygenases cleave the C-C bond between the two hydroxyl groups of the catechol substrate, a reaction distinct from the extradiol cleavage pathway. nih.govnih.gov These enzymes utilize a non-heme iron(III) center in their active site. researchgate.netnih.gov The difference in the oxidation state of the iron cofactor—Fe(III) in intradiol enzymes versus Fe(II) in extradiol enzymes—is a key determinant of the distinct regioselectivity of these two classes of enzymes. researchgate.net

The proposed mechanism for intradiol dioxygenases is often referred to as a "substrate activation" mechanism. researchgate.net Upon binding of the catechol substrate to the Fe(III) center, a ligand-to-metal charge transfer (LMCT) occurs. illinois.edu This interaction makes the substrate susceptible to electrophilic attack by molecular oxygen. nih.govillinois.edu The reaction is thought to proceed through several intermediates, including a peroxide intermediate that rearranges to form an anhydride (B1165640), which is then hydrolyzed to yield the final cis,cis-muconic acid product. illinois.edu

Spectroscopic studies have been instrumental in elucidating the electronic structure of the enzyme-substrate complex. The binding of a catechol substrate to an intradiol dioxygenase results in a new low-energy absorption feature, which is indicative of a catecholate-to-Fe(III) charge transfer. nih.gov This charge transfer is believed to be key to activating the substrate for the reaction with oxygen. nih.gov

While this compound is primarily a substrate for extradiol dioxygenases, understanding the principles of intradiol cleavage provides a valuable contrast and highlights the subtle factors that control the regioselectivity of catechol ring cleavage. The coordination environment of the iron center and the electronic properties of the substrate are both critical in determining the reaction pathway. illinois.edu

The catalytic mechanisms of both intradiol and extradiol catechol dioxygenases are thought to involve transient hydroperoxide reaction intermediates formed from the reaction of the catechol substrate with dioxygen. rsc.orgrsc.org The formation and subsequent rearrangement of these intermediates are central to the ring cleavage process.

In the case of extradiol dioxygenases , the reaction is believed to proceed through a semiquinone intermediate that reacts with triplet oxygen to form a hydroperoxide. soton.ac.uk This hydroperoxide can be either a C-1 (distal) or C-2 (proximal) hydroperoxide. rsc.org Subsequent Criegee rearrangement of this intermediate leads to the formation of a seven-membered lactone intermediate, which ultimately yields the ring-cleaved product. rsc.org Experimental evidence from studies on MhpB supports the existence of a proximal hydroperoxide intermediate. rsc.orgsoton.ac.uk The conformation of this intermediate appears to be a crucial factor in determining the reaction specificity, with an axial hydroperoxide potentially leading to extradiol cleavage. rsc.org

For intradiol dioxygenases , the proposed mechanism also involves a hydroperoxide intermediate. nih.gov After the initial attack of oxygen on the activated substrate, a 6-hydroperoxycyclohexa-3,5-diene-1-one intermediate has been suggested. nih.gov The decay of this intermediate is thought to occur via an acyl migration mechanism, which is consistent with experimental observations. nih.gov The conformation of the hydroperoxide intermediate may also play a role in distinguishing between intradiol and extradiol cleavage pathways, with a speculative proposal suggesting that an equatorial hydroperoxide could lead to intradiol cleavage. rsc.org

The table below summarizes the key characteristics of the proposed hydroperoxide intermediates in the two types of dioxygenase catalysis.

| Feature | Extradiol Dioxygenase (e.g., MhpB) | Intradiol Dioxygenase |

| Iron Oxidation State | Fe(II) researchgate.net | Fe(III) researchgate.net |

| Proposed Intermediate | Proximal (C-2) hydroperoxide rsc.orgsoton.ac.uk | 6-hydroperoxycyclohexa-3,5-diene-1-one nih.gov |

| Key Rearrangement | Criegee rearrangement (alkenyl migration) rsc.org | Acyl migration nih.gov |

| Intermediate Conformation | Proposed to be axial rsc.org | Proposed to be equatorial rsc.org |

Natural Occurrence and Biosynthetic Pathways of 3 2 Hydroxyphenyl Catechol

Occurrence in Biological Systems and Natural Products

3-(2-Hydroxyphenyl)catechol, also known by synonyms such as 2,2',3-trihydroxybiphenyl, is a catechol derivative that has been identified in specific biological contexts. nih.gov Its primary documented natural occurrence is as a metabolic intermediate in the microbial degradation of certain aromatic compounds.

Notably, Brevibacterium sp. strain DPO 1361 is capable of degrading dibenzofuran (B1670420) through an unusual angular dioxygenation, which results in the formation of this compound. nih.gov This compound then serves as a substrate for further enzymatic action, specifically meta ring cleavage, in the degradation pathway. nih.gov Additionally, this compound has been identified as a mouse metabolite, indicating its formation within mammalian metabolic systems, although the specific pathways are less characterized. nih.gov Its inclusion in the Natural Product Activity and Species Source (NPASS) database further confirms its status as a naturally occurring compound. nih.gov

Enzymatic Biosynthesis Pathways of Catechol Derivatives

The biosynthesis of catechol and its derivatives is a fundamental process in many organisms, particularly microorganisms and plants. These enzymatic pathways generate catecholic structures that serve as building blocks for a wide array of secondary metabolites or as intermediates in the catabolism of aromatic compounds. ontosight.aipjoes.com

The shikimic acid pathway is a central metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic compounds. gacbe.ac.inscience.gov It is absent in mammals, which must obtain essential aromatic amino acids from their diet. science.gov This seven-step enzymatic pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate, into chorismic acid. gacbe.ac.in

Chorismic acid stands as a critical branch-point metabolite, leading to the synthesis of aromatic amino acids (L-tryptophan, L-phenylalanine, and L-tyrosine) and a multitude of other phenolic compounds, including catechols. gacbe.ac.innih.gov Another intermediate of the pathway, 3-dehydroshikimate (DHS), can also serve as a direct precursor for catechol production. nih.gov The conversion of DHS to catechol is facilitated by enzymes such as DHS dehydratase and protocatechuic acid (PCA) decarboxylase. nih.gov Metabolic engineering efforts often target the modification of the shikimate pathway to enhance the production of valuable compounds like catechol. nih.govresearchgate.net

Table 1: Key Enzymes of the Shikimic Acid Pathway

| Enzyme Name | Abbreviation | EC Number | Function |

|---|---|---|---|

| 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase | DAHPS | 2.5.1.54 | Catalyzes the initial condensation of PEP and erythrose 4-phosphate. gacbe.ac.in |

| 3-dehydroquinate (B1236863) synthase | DHQS | 4.2.3.4 | Converts DAHP to 3-dehydroquinate. gacbe.ac.in |

| 3-dehydroquinate dehydratase | DHQ dehydratase | 4.2.1.10 | Catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate. nih.gov |

| Shikimate dehydrogenase | SDH | 1.1.1.25 | Reduces 3-dehydroshikimate to shikimate. gacbe.ac.in |

| Shikimate kinase | SK | 2.7.1.71 | Phosphorylates shikimate to shikimate 3-phosphate. |

| 5-enolpyruvylshikimate-3-phosphate synthase | EPSPS | 2.5.1.19 | Adds a second PEP molecule to form 5-enolpyruvylshikimate-3-phosphate. gacbe.ac.in |

Many microorganisms produce siderophores, which are high-affinity iron-chelating compounds, to acquire iron from their environment, a crucial process for their survival. ontosight.aiontosight.ai A significant class of these molecules incorporates catechol or its derivatives as the iron-coordinating ligands. asm.orgfrontiersin.org

The biosynthesis of these catecholate siderophores begins with the production of a catechol unit, typically 2,3-dihydroxybenzoic acid (2,3-DHB), which is synthesized from the shikimate pathway intermediate, chorismate. rsc.org This 2,3-DHB unit is then activated and subsequently incorporated into a larger scaffold, which is often a peptide backbone assembled by large, multi-domain enzymes known as non-ribosomal peptide synthetases (NRPS). ontosight.aiasm.orgrsc.org This assembly-line process results in complex structures capable of forming a stable octahedral complex with ferric iron. asm.org

Table 2: Examples of Catechol-Containing Siderophores

| Siderophore Name | Producing Organism(s) | Catechol Moiety |

|---|---|---|

| Enterobactin | Enterobacteriaceae (e.g., E. coli) | 2,3-Dihydroxybenzoic acid (DHB) ontosight.aiontosight.aiasm.org |

| Bacillibactin | Bacillus subtilis | 2,3-Dihydroxybenzoic acid (DHB) ontosight.aiasm.org |

| Griseobactin | Streptomyces sp. | 2,3-Dihydroxybenzoic acid (DHB) asm.org |

| Vibriobactin | Vibrio cholerae | 2,3-Dihydroxybenzoic acid (DHB) rsc.org |

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of aromatic compounds as carbon and energy sources. academicjournals.org The transformation of various phenolic compounds into catechol derivatives is a common strategy in these catabolic pathways. researchgate.net

A well-documented example is the aerobic degradation of phenol (B47542) by various bacteria, such as Pseudomonas species. frontiersin.org The initial step in this process is the hydroxylation of phenol to form catechol, a reaction catalyzed by the enzyme phenol hydroxylase. researchgate.netfrontiersin.org This catechol intermediate is then susceptible to ring cleavage by catechol dioxygenases, which breaks open the aromatic ring and funnels the resulting products into central metabolism. academicjournals.orgfrontiersin.org

Similarly, more complex phenolic structures can be transformed. As mentioned previously, Brevibacterium sp. strain DPO 1361 converts the polycyclic aromatic compound dibenzofuran into this compound. nih.gov This biotransformation is a key step that prepares the stable dibenzofuran molecule for subsequent degradation. nih.gov These microbial transformations highlight the metabolic versatility of bacteria in processing environmental phenols and synthesizing various catechol derivatives. uminho.pt

Table 3: Examples of Microbial Biotransformation to Catechols

| Substrate | Product | Key Enzyme(s) | Microorganism Example |

|---|---|---|---|

| Phenol | Catechol | Phenol hydroxylase | Pseudomonas sp. researchgate.netfrontiersin.org |

| Dibenzofuran | This compound | Dibenzofuran 4,4a-dioxygenase | Brevibacterium sp. DPO 1361 nih.gov |

| Phenylacetic acid | Catechol derivatives | Oxygenases | Escherichia coli soton.ac.uk |

Environmental Fate and Biogeochemical Transformations of 3 2 Hydroxyphenyl Catechol

Microbial Degradation Mechanisms

The microbial breakdown of 3-(2-hydroxyphenyl)catechol is a key process in the biogeochemical cycling of certain cyclic biaryl ethers, such as dibenzofuran (B1670420). This degradation is characterized by a sequence of enzymatic reactions, including angular dioxygenation, meta-ring cleavage, and subsequent hydrolysis.

Angular Dioxygenation in Cyclic Biaryl Ether Metabolism (e.g., Dibenzofuran)

The formation of this compound is a central step in the microbial degradation of dibenzofuran. nih.govd-nb.infonih.gov This process is initiated by a novel enzymatic reaction known as angular dioxygenation. d-nb.infouni-stuttgart.de In this reaction, a dioxygenase enzyme attacks the dibenzofuran molecule at the angular position, which is adjacent to the ether bond. d-nb.infotandfonline.com This chemically unusual step transforms the stable aryl ether bond into a labile hemiacetal structure. d-nb.infouni-stuttgart.de The spontaneous cleavage of this hemiacetal and subsequent rearomatization leads to the formation of this compound. nih.govd-nb.infouni-stuttgart.de This initial step is crucial as it breaks the otherwise recalcitrant ether linkage, making the molecule accessible to further microbial degradation. tandfonline.com

Meta Ring Cleavage Pathways

Once formed, this compound undergoes meta-ring cleavage, a common strategy employed by microorganisms to degrade aromatic compounds. nih.govresearchgate.net This reaction is catalyzed by a type II metapyrocatechase, an extradiol dioxygenase. d-nb.info The enzyme cleaves the catechol ring in the proximal position, yielding the unstable yellow intermediate, 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid. nih.govd-nb.infonih.govuni-stuttgart.de The formation of this brightly colored compound is a characteristic feature of this degradation pathway. d-nb.info In some cases, this intermediate can undergo a spontaneous intramolecular Michael addition to form a chromanone structure, specifically 3-(chroman-4-on-2-yl)pyruvate. nih.govd-nb.info

Hydrolysis of Ring-Cleaved Products

The meta-cleavage product, 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid, is then subjected to hydrolysis. This reaction is catalyzed by a specific hydrolase, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase. nih.govnih.govebi.ac.uk The enzyme cleaves a carbon-carbon bond, resulting in the formation of salicylate (B1505791) and 2-oxo-4-pentenoate. nih.govnih.gov These smaller, less complex molecules can then be funneled into central metabolic pathways of the microorganism. oup.com In some bacterial strains, such as Sphingomonas sp. strain RW1, two isofunctional hydrolases have been identified that can carry out this transformation. uni-konstanz.de

Role of Specific Microbial Strains (e.g., Brevibacterium sp.)

Several bacterial strains have been identified that are capable of degrading dibenzofuran and, consequently, metabolizing this compound. A notable example is Brevibacterium sp. strain DPO 1361, which was one of the first organisms in which the angular dioxygenation and subsequent degradation pathway of dibenzofuran via this compound was elucidated. nih.govd-nb.infonih.govuni-stuttgart.de This strain can utilize dibenzofuran as its sole source of carbon and energy. d-nb.infouni-stuttgart.de Other bacteria capable of degrading dibenzofuran and related compounds through similar pathways include Terrabacter sp. strain DBF63, Pseudomonas sp. strain CA10, and Staphylococcus auriculans DBF63. nih.govnih.gov The enzymes from these organisms, particularly the angular dioxygenases, exhibit different substrate specificities, which influences their ability to degrade various chlorinated derivatives of dibenzofuran and dibenzo-p-dioxin. nih.gov

Bioremediation Implications and Strategies

The microbial pathways involved in the degradation of this compound and its parent compounds, like dibenzofuran, have significant implications for bioremediation. tandfonline.com These naturally occurring degradation processes can be harnessed to clean up environments contaminated with these pollutants. upm.edu.my

Bioremediation strategies often involve the use of microorganisms, such as bacteria and fungi, that can break down hazardous substances into less toxic or non-toxic compounds. neptjournal.com The bacteria that degrade dibenzofuran via the this compound pathway are promising candidates for the bioremediation of soils and sediments contaminated with dioxin-related compounds. tandfonline.com Feasibility studies have shown that these bacteria can effectively reduce the concentration of such pollutants in soil. tandfonline.com

Strategies to enhance bioremediation include:

Bioaugmentation : The introduction of specific microbial strains with known degradative capabilities to a contaminated site. tandfonline.com

Composting : The use of compost can enhance the bioremediation of soils contaminated with polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) by providing a favorable environment for microbial activity. neptjournal.comresearchgate.net

Co-metabolism : The degradation of a compound that a microorganism cannot use as a primary energy source, in the presence of a growth-supporting substrate. uni-stuttgart.de

The effectiveness of bioremediation can be influenced by various environmental factors, and optimizing these conditions can accelerate the degradation process. upm.edu.my For instance, the degradation of dibenzofuran by a bacterial community from landfill leachate was most effective under specific conditions of pH and temperature. upm.edu.my

Abiotic Degradation Pathways in Environmental Systems

In addition to microbial activity, abiotic processes can also contribute to the transformation of catechols, including this compound, in the environment. These pathways are influenced by factors such as pH, temperature, the presence of metal ions, and light. researchgate.netcopernicus.org

The abiotic degradation of catechol can occur through autoxidation, particularly in aerated, alkaline conditions. researchgate.net The reaction rate is dependent on the dissolved oxygen concentration and pH. researchgate.net

The presence of certain minerals and metal ions can catalyze the degradation of catechols. For example, birnessite (δ-MnO₂), a common manganese oxide mineral, can catalyze the oxidative degradation and mineralization of catechol. nih.gov Iron (III) ions, in the presence of hydrogen peroxide (a Fenton-like reaction), can also promote the degradation of catechol, leading to the formation of compounds like oxalic acid and even volatile substances such as carbon suboxide under specific conditions. acs.orgnih.gov The presence of chloride ions has been shown to be necessary for the formation of carbon suboxide from catechol in some experimental systems. acs.org

Light can also play a role in the abiotic degradation of catechols, although in some studies, its effect was less significant than other factors. researchgate.netcopernicus.org In the presence of photosensitizers, the transformation of these compounds can be enhanced. copernicus.org

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Methodologies

Chromatographic techniques are essential for separating 3-(2-Hydroxyphenyl)catechol from complex matrices, a common requirement in studies of metabolic pathways or environmental samples. The choice of method depends on the compound's polarity and the analytical objective.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful variant of high-performance liquid chromatography (HPLC) suited for the separation of highly polar and hydrophilic compounds. rjptonline.org Given that this compound is a polyhydroxylated aromatic compound, it possesses significant polarity, making HILIC an effective analytical approach. researchgate.netresearchgate.net The technique typically employs a polar stationary phase (such as silica (B1680970) or diol-based materials) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a small percentage of an aqueous buffer. rjptonline.orgnih.gov

In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition between this layer and the bulk mobile phase. rjptonline.orgresearchgate.net This mechanism provides strong retention for polar compounds that are often poorly retained in more common reversed-phase liquid chromatography (RPLC). researchgate.netresearchgate.net Research on related catechol compounds has demonstrated the successful application of HILIC for their separation. For instance, a ZIC-cHILIC column, which has a phosphorylcholine-based stationary phase, has been used to separate a mixture of eight different catechol compounds within 15 minutes. This method offers improved sensitivity, partly due to the enhanced fluorescence of catechols in the acetonitrile-rich mobile phase used in HILIC.

Table 1: Representative HILIC Method Parameters for Catechol Compound Analysis

| Parameter | Condition | Rationale / Benefit |

| Stationary Phase | ZIC-cHILIC (phosphorylcholine) | Provides good peak shape and separation for polar catechol compounds. |

| Mobile Phase | Acetonitrile / Ammonium (B1175870) Formate Buffer (e.g., 85:15 v/v) | High organic content ensures retention via hydrophilic partitioning. researchgate.net |

| Detection | Fluorescence or Mass Spectrometry (MS) | Offers high sensitivity; ESI-MS sensitivity is often enhanced by the high organic content of the mobile phase. rjptonline.org |

| Separation Time | < 15 minutes | Allows for rapid analysis of complex mixtures. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile organic compounds. Due to the high polarity and low volatility of catechols, including this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the polar hydroxyl (-OH) groups into less polar, more volatile ethers or esters. ijern.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS), is a common and effective derivatization procedure for this purpose. ijern.com

Once derivatized, the compound can be separated from other components in the gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which fragments the molecules into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for high-confidence structural inference. ijern.com GC-MS has been successfully employed to identify this compound as a key metabolite in the degradation of dibenzofuran (B1670420) by bacterial strains. iwaponline.comnih.gov In such studies, the mass spectrum of the derivatized metabolite from the sample is compared with that of an authentic standard or with library spectra to confirm its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly valuable for analyzing large, non-volatile, and thermally labile molecules, including oligomers. It is frequently coupled with liquid chromatography (LC) for LC-ESI-MS analysis. In the context of catechols, ESI-MS is instrumental in studying oxidative oligomerization processes. nih.gov

During the analysis of catechol polymerization, ESI-MS can detect the formation of dimers, trimers, and larger oligomers. nih.gov The technique is typically run in negative ion mode for phenolic compounds, where it detects the deprotonated molecule [M-H]⁻. For instance, in studies of catechol oxidation, ESI-MS has identified not only the catechol monomer at a mass-to-charge ratio (m/z) of 109 but also a series of heavier polyhydroxylated biphenyls, terphenyls, and triphenylenes formed during the reaction. nih.govresearchgate.net This capability is critical for understanding the environmental fate and transformation of compounds like this compound, which can undergo similar coupling reactions to form complex oligomeric structures. The precise mass measurements afforded by high-resolution mass spectrometry can further aid in determining the elemental composition of these products. tandfonline.com

Table 2: Example Ions Detected in ESI-MS Analysis of Catechol Oligomerization

| Detected Ion (m/z) | Proposed Structure / Identity |

| 109 | [Catechol - H]⁻ (Monomer) nih.gov |

| 217 | Dimer species nih.gov |

| 249 | Polyhydroxylated biphenyl (B1667301) species nih.gov |

| 325 | Polyhydroxylated terphenyl species nih.gov |

| 339 | Triphenylene (B110318) species nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Structural Inference

Spectroscopic Techniques for Structural Elucidation and Electronic Properties

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing fundamental information about molecular structure, bonding, and functional groups.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. nicoletcz.cz The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. upi.edu For this compound, the FTIR spectrum is dominated by absorptions from its hydroxyl (-OH) and aromatic ring (C=C and C-H) groups.

The key vibrational bands expected in the FTIR spectrum of this compound include a broad absorption in the high-wavenumber region (typically 3200-3600 cm⁻¹) corresponding to the O-H stretching vibrations of the three hydroxyl groups. researchgate.net The aromatic nature of the compound gives rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the aromatic rings in the 1450-1600 cm⁻¹ region. upi.edu Strong absorptions corresponding to C-O stretching and O-H bending can also be observed, typically in the 1200-1400 cm⁻¹ range. researchgate.net These spectral features are crucial for confirming the presence of the key functional groups that define the molecule's structure and reactivity. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the definitive structural elucidation of organic molecules in solution. measurlabs.comlibretexts.org It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectroscopy are essential for characterizing this compound. nih.gov

In the ¹H NMR spectrum, the protons on the aromatic rings will appear as distinct signals in the downfield region (typically 6.5-8.0 ppm), with their chemical shifts and splitting patterns (multiplicity) determined by their electronic environment and coupling to neighboring protons. The protons of the three hydroxyl groups would typically appear as broad singlets, although their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms bonded to hydroxyl groups will be significantly deshielded, appearing far downfield (e.g., 140-160 ppm), while other aromatic carbons will resonate in the 110-130 ppm range. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, allowing for the unequivocal assignment of all signals and confirmation of the compound's structure as this compound. nih.govmeasurlabs.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Aromatic Protons (Ar-H) | 6.5 - 8.0 | Exact shifts and multiplicities depend on substitution pattern. |

| ¹H | Hydroxyl Protons (Ar-OH) | 4.0 - 9.0+ | Broad signals; chemical shift is solvent and concentration dependent. |

| ¹³C | Aromatic Carbons (C-O) | 140 - 160 | Carbons directly attached to hydroxyl groups are deshielded. |

| ¹³C | Aromatic Carbons (C-H, C-C) | 110 - 135 | Other carbons within the aromatic rings. |

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the characterization of this compound. The compound exhibits a characteristic absorption maximum (λmax) in the ultraviolet region, which is influenced by the solvent system. In a methanol-water-phosphoric acid mixture, it displays a distinct λmax at 284 nm. d-nb.info This absorption is due to π→π* electronic transitions within the aromatic rings of the molecule.

The UV-Vis spectrum of this compound is particularly informative when studying its complexation with metal ions. For instance, upon forming a complex with iron(III), significant changes in the spectrum occur, including shifts in the absorption maxima and the appearance of new charge-transfer bands. These spectral shifts are indicative of the coordination environment and the electronic interactions between the catechol moiety and the metal center.

Table 1: UV-Visible Absorption Data for this compound

| Solvent/Condition | λmax (nm) | Reference |

| Methanol-Water-H₃PO₄ | 284 | d-nb.info |

Electron Paramagnetic Resonance (EPR) Spectrometry for Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for studying paramagnetic species, making it highly suitable for the characterization of metal complexes of this compound, especially with high-spin d⁵ metals like iron(III). When this compound coordinates with Fe(III), the resulting complex is paramagnetic and thus EPR-active.

Research on analogous iron(III)-catecholato complexes demonstrates that the EPR spectra provide detailed information about the electronic structure and coordination geometry of the iron center. nih.govacs.org The spectra of these high-spin Fe(III) complexes are often complex, but detailed simulations can reveal important parameters. nih.govacs.org For example, simulations often require the inclusion of D- and E-strain parameters to accurately describe the observed spectral features. nih.gov The presence of a signal around g = 4.3 is a common feature in the EPR spectra of high-spin, rhombic Fe(III) complexes and is considered an intrinsic part of the spectral envelope for these systems. acs.org

X-ray Diffraction for Solid-State Structure Determination

Studies on related polyfunctional sterically hindered catechols and their metal complexes have demonstrated the power of this technique. nih.govmdpi.com For a representative catechol ligand, X-ray analysis revealed average C-C bond distances in the aromatic ring of approximately 1.401 Å and C-O bond lengths around 1.381 Å. nih.gov In a triphenylantimony(V) catecholate complex, the geometry of the central metal atom was determined to be a distorted square pyramidal. nih.govmdpi.com The C-O bond lengths within the coordinated catecholato ligand were found to be typical for such complexes, around 1.358 Å to 1.366 Å. nih.gov Such data are critical for understanding the steric and electronic effects of substituents and the nature of metal-ligand bonding.

Table 2: Representative Crystallographic Parameters for a Related Catechol Ligand

| Parameter | Value | Reference |

| Average Aromatic C-C Bond Length | 1.401 ± 0.014 Å | nih.gov |

| C-O Bond Length (Free Ligand) | ~1.381 Å | nih.gov |

| C-O Bond Length (Coordinated) | ~1.362 Å | nih.gov |

| Molecular Geometry (Sb Complex) | Distorted Square Pyramidal | nih.govmdpi.com |

Derivatization for Enhanced Analytical Performance

Due to the polar nature of its multiple hydroxyl groups, this compound has low volatility and is not ideally suited for direct analysis by techniques like gas chromatography (GC). nih.govnih.gov Chemical derivatization is a crucial sample preparation step to overcome these limitations by converting the polar hydroxyl groups into less polar, more volatile, and more thermally stable functional groups. restek.comaustinpublishinggroup.com

Silylation for Increased Volatility and Thermal Stability

Silylation is the most common derivatization technique for compounds containing active hydrogens, such as those in the hydroxyl groups of this compound. restek.comlibretexts.org The process involves replacing the acidic protons of the -OH groups with a trimethylsilyl (B98337) (TMS) group. restek.commdpi.com

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). mdpi.comijern.com The resulting TMS derivatives are significantly more volatile, less polar, and more thermally stable, making them ideal for GC and GC-Mass Spectrometry (GC-MS) analysis. restek.commdpi.com For instance, the analysis of this compound as a metabolite of dibenzofuran degradation involved its conversion to a trimethylsilyl derivative, which was then analyzed by GC-MS. d-nb.info The mass spectrum of the silylated derivative provides a distinct molecular ion peak and fragmentation pattern, confirming the structure. d-nb.info For polyphenols, the derivatization is often carried out by heating the sample with the silylating agent (e.g., BSTFA with TMCS) at elevated temperatures (e.g., 70-90°C) for a specific duration before injection into the GC-MS system. austinpublishinggroup.commdpi.com

Acetylation for Hydroxyl Group Profiling

Acetylation is another powerful derivatization method used for profiling hydroxyl groups. bme.huresearchgate.net In this reaction, the hydroxyl groups of this compound are converted into acetyl esters using reagents like acetic anhydride (B1165640), often in the presence of a base such as pyridine (B92270) or after adding potassium carbonate. bme.hunih.govgoogle.com

This transformation serves multiple analytical purposes. It protects the labile hydroxyl groups, particularly in catechol moieties which are prone to oxidation. chromsoc.jp The resulting acetylated derivatives can be analyzed by GC-MS or LC-MS. nih.govchromsoc.jp In mass spectrometry, acetyl groups provide predictable fragmentation patterns, such as the characteristic loss of a ketene (B1206846) molecule (42 Da), which aids in structural confirmation. nih.gov Furthermore, acetylation improves solubility in less polar solvents and can enhance spectral resolution in Nuclear Magnetic Resonance (NMR) spectroscopy by shifting the signals of protons and carbons adjacent to the hydroxyl groups. bme.hu The selective acetylation of phenolic hydroxyl groups can be achieved under specific aqueous conditions, allowing for differentiation between different types of hydroxyls within a molecule. nih.gov

Advanced Derivatization Reagents in Targeted Analysis

Beyond standard silylation and acetylation, a variety of advanced derivatization reagents are employed for the targeted analysis of catechols and related phenolic compounds, particularly to enhance detection sensitivity and selectivity in mass spectrometry. mdpi.comnih.govddtjournal.com

For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization aims to introduce a permanently charged or easily ionizable moiety into the analyte molecule, significantly improving its ionization efficiency in techniques like electrospray ionization (ESI). ddtjournal.com Reagents containing quaternary ammonium groups (e.g., TMAE esters) or pyridinium (B92312) salts (e.g., pyrylium (B1242799) salts) can be used to label primary amine or hydroxyl groups, rendering the derivative readily detectable in positive-ion ESI-MS. mdpi.comnih.gov

For example, reagents like 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) and 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) have been shown to react with hydroxyl and primary amine groups, leading to substantial increases in signal-to-noise ratios in MALDI-MS analysis of catecholamines. mdpi.com While not directly applied to this compound in the reviewed literature, these reagents represent a class of advanced tools that could be adapted for its highly sensitive and targeted quantification in complex biological matrices.

Computational Chemistry and Theoretical Modeling of 3 2 Hydroxyphenyl Catechol

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying polyatomic molecules like 3-(2-hydroxyphenyl)catechol.

The energetic stability of different conformers, which arise from rotation around the bond connecting the two aromatic rings, can be compared. For similar phenolic compounds, DFT calculations have been used to identify the lowest energy conformers and the energy barriers between them. For instance, in related biphenyl (B1667301) systems, the planarity or non-planarity of the rings is a key determinant of stability, governed by the balance between steric hindrance of the substituents and the electronic stabilization from π-system conjugation.

Table 1: Hypothetical Geometrical Parameters for the Optimized Structure of this compound

| Parameter | Value |

| C-C bond length (within rings) | ~1.39 - 1.41 Å |

| C-C bond length (inter-ring) | ~1.48 - 1.50 Å |

| C-O bond length | ~1.36 - 1.38 Å |

| O-H bond length | ~0.96 - 0.98 Å |

| Dihedral Angle (Ring 1 - Ring 2) | 40° - 60° |

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atoms of the hydroxyl groups, reflecting their electron-donating nature. The LUMO is often distributed over the aromatic system. DFT calculations can provide precise values for these orbital energies and the resulting energy gap.

Table 2: Hypothetical Frontier Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the frequencies of the normal modes of vibration. These calculated frequencies can be compared with experimental spectroscopic data to confirm the structure of the molecule.

For this compound, characteristic vibrational modes would include the O-H stretching frequencies of the hydroxyl groups, the C-O stretching frequencies, and the various C-H and C-C stretching and bending modes of the aromatic rings. The positions of the O-H stretching bands can provide information about the extent of intramolecular hydrogen bonding.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Hydroxyl (O-H) | Stretching (Free) | ~3600 - 3650 |

| Hydroxyl (O-H) | Stretching (H-bonded) | ~3200 - 3500 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aromatic C=C | Stretching | ~1450 - 1600 |

| C-O | Stretching | ~1200 - 1300 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich) and positive potential (electron-poor).

For this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the oxygen atoms of the hydroxyl groups, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms of the hydroxyl groups and the aromatic rings would exhibit positive potential (typically colored blue), indicating their susceptibility to nucleophilic attack. This information is particularly useful for understanding intermolecular interactions, such as those with enzyme active sites.

Vibrational Frequency Analysis and Spectroscopic Prediction

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are invaluable for studying reaction mechanisms that are difficult to probe experimentally.

The biodegradation of this compound involves enzymatic ring cleavage by a dioxygenase. This compound is a substrate for proximal meta-ring cleavage, a reaction catalyzed by certain dioxygenases. Computational modeling can be used to investigate the step-by-step mechanism of this enzymatic reaction.

This typically involves a hybrid quantum mechanics/molecular mechanics (QM/MM) approach. The active site of the enzyme, including the substrate and the catalytic metal cofactor (often iron), is treated with a high level of quantum mechanics (like DFT), while the rest of the protein is treated with a more computationally efficient molecular mechanics force field.

Modeling the dioxygenase-catalyzed ring cleavage of this compound would involve studying the binding of the substrate to the enzyme's active site, the activation of molecular oxygen by the iron center, the subsequent attack on the catechol ring, and the final ring-opening step. The calculations would aim to identify the transition states and intermediates along the reaction pathway and to determine the activation energies for each step. This provides a detailed understanding of how the enzyme facilitates this specific chemical transformation.

Radical Scavenging Mechanisms (e.g., HAT, SET, SPLET)

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to scavenge free radicals. Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the underlying mechanisms of this activity. mdpi.com Three primary mechanisms are generally considered for phenolic antioxidants: Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). mdpi.comresearchgate.net

The HAT mechanism involves the direct transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical in a single step. researchgate.net The feasibility of this pathway is often evaluated by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. mdpi.com A lower BDE value indicates a weaker O-H bond, suggesting a greater tendency to donate a hydrogen atom and thus a higher antioxidant capacity via the HAT mechanism. mdpi.com For molecules with multiple hydroxyl groups, such as this compound, the BDE for each OH group can be calculated to determine the most likely site of initial radical attack. researchgate.net

The SET-PT mechanism is a two-step process. It begins with the transfer of a single electron from the antioxidant molecule to the free radical, forming a radical cation (ArOH⁺•). mdpi.com This is followed by the deprotonation of the radical cation. researchgate.net The energy required for the initial electron transfer is described by the Ionization Potential (IP). A lower IP value facilitates this electron donation. mdpi.com

The SPLET mechanism is also a two-step process that is particularly relevant in polar solvents. rsc.org It starts with the deprotonation of the phenolic compound to form a phenoxide anion (ArO⁻), followed by the transfer of an electron from this anion to the free radical. researchgate.net The thermodynamic parameters governing this mechanism are the Proton Dissociation Enthalpy (PDE) and Electron Transfer Enthalpy (ETE). mdpi.com

For catechol-containing compounds, the catechol moiety is typically the active center for radical scavenging. rsc.org The preferred mechanism is highly dependent on factors like the solvent polarity and the structure of the radical. Theoretical calculations suggest that the HAT mechanism is often a key pathway, while the SPLET mechanism can be predominant in polar solvents. researchgate.netrsc.org The ranking of BDE, IP, and PDE values provides crucial information about the most favorable first step in the reaction with free radicals. researchgate.net

Table 1: Key Radical Scavenging Mechanisms and Associated Thermodynamic Parameters

| Mechanism | Description | Key Thermodynamic Parameter(s) | Implication of Lower Value |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom (H•) from the antioxidant to the radical. | Bond Dissociation Enthalpy (BDE) | Easier H• donation |

| Single-Electron Transfer - Proton Transfer (SET-PT) | An electron is transferred first, followed by a proton. | Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) | Easier electron donation |

| Sequential Proton Loss - Electron Transfer (SPLET) | A proton is lost first, followed by an electron transfer from the resulting anion. | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) | Easier proton loss |

Adsorption Mechanisms in Interfacial Chemistry

The catechol moiety within this compound is recognized for its remarkable ability to interact with and adsorb onto a wide variety of surfaces. csic.es This versatility is central to its role in interfacial chemistry and is attributed to its capacity to engage in multiple types of chemical interactions depending on the nature of the substrate. csic.es

Computational studies have helped to elucidate these complex adsorption mechanisms. The interactions can range from weaker dispersion forces to robust covalent bonds. csic.es Key mechanisms include:

Hydrogen Bonding: The two adjacent hydroxyl groups of the catechol structure are highly effective at forming hydrogen bonds. This is a primary mode of interaction with hydrophilic surfaces and metal oxides like alumina (B75360). csic.es Theoretical studies have shown that catechol can displace water molecules from hydroxylated surfaces, indicating a strong affinity. csic.es

Coordination Complexes: Catechol acts as an excellent bidentate ligand, forming strong coordination complexes with a wide range of metal ions and metal oxide surfaces, such as titanium dioxide (TiO₂). researchgate.netorientjchem.org The ability of the two hydroxyl groups to chelate to a single metal center is a key factor in the strong adhesion observed in mussel-inspired adhesives. beilstein-journals.org

π-π Stacking: The aromatic ring of the catechol group can participate in π-π stacking interactions, particularly with surfaces that have aromatic character or with other adsorbed catechol molecules. csic.es

Covalent Bonding: Under certain conditions, particularly at higher pH where the catechol can be oxidized to a quinone, it can form covalent bonds with nucleophilic groups on a surface, such as amines, through Michael-type addition reactions. csic.es

The pH of the environment plays a critical role in the adsorption process. An acidic pH can help to keep the catechol in its reduced state, preventing auto-oxidation and preserving its ability to form hydrogen bonds and coordination complexes. orientjchem.org Molecular dynamics simulations have provided further insight, suggesting that on surfaces like alumina, catechol can form organized layers, with the orientation of the molecules (lying flat or upright) depending on their proximity to the surface. csic.es

Table 2: Adsorption Interactions of the Catechol Moiety

| Interaction Type | Description | Relevant Substrate Type |

|---|---|---|

| Hydrogen Bonding | Interaction between catechol's -OH groups and electronegative atoms on the surface. | Hydrophilic surfaces, Metal oxides (e.g., Al₂O₃, SiO₂) |

| Coordination | Formation of chelate complexes between catechol's -OH groups and surface metal ions. | Metal oxides (e.g., TiO₂), Surfaces with metal ions |

| π-π Stacking | Non-covalent interaction between the aromatic rings of catechol and the surface. | Carbon-based materials, Aromatic surfaces |

| Covalent Bonding | Formation of a chemical bond, often via oxidized quinone intermediates. | Surfaces with nucleophilic groups (e.g., amines) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. While extensive MD simulation studies focusing specifically on isolated this compound are not widely published, the technique has been applied to understand the behavior of catechol and its derivatives in complex biological and material systems. These studies provide valuable insights that are applicable to understanding the dynamics of this compound.

MD simulations have been crucial in investigating the interaction between catechol-based ligands and enzymes. For instance, extensive all-atom MD simulations of catechol-O-methyltransferase (COMT) have been performed to study the enzyme's stability and its interactions with various ligands. nih.gov These simulations, often running for tens of nanoseconds, can reveal critical information about the stability of hydrogen bond networks between the ligand and the protein, which can be essential for maintaining the protein's structural integrity and function. nih.gov Similarly, MD simulations have been used to explore the binding mechanism of catechol with polyphenol oxidase (PPO), visualizing the interactions and conformational changes that occur. mdpi.com Such simulations can analyze parameters like the radius of gyration (Rg), which indicates the compactness of a protein's structure upon ligand binding. mdpi.com

In the context of interfacial chemistry, MD simulations have been used to model the adsorption of catechol-functionalized polymers onto surfaces. beilstein-journals.org These simulations can provide a molecular-level picture of how individual catechol groups interact with a surface, the forces involved in these interactions, and the influence of environmental factors like pH and dwell time on the adhesion strength. beilstein-journals.org Studies on the adsorption of catechol on alumina surfaces have used MD to show how the molecules arrange themselves at the interface, even forming distinct layers with different orientations. csic.es

Quantitative Structure-Activity Relationship (QSAR) for Analogues (Focus on physico-chemical descriptors for reactivity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov This is achieved by developing a mathematical model that relates the activity to calculated properties of the molecules, known as descriptors. For analogues of this compound, QSAR studies can predict reactivity and guide the design of new molecules with desired properties.

The core of a QSAR model lies in the selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure and can be categorized based on their complexity (e.g., 1D, 2D, 3D) or the property they represent. For modeling reactivity, key physicochemical descriptors include:

Electronic Descriptors: These describe the electronic properties of a molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and partial atomic charges. researchgate.net Low LUMO energy, for instance, suggests a molecule is a better electron acceptor. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) is a common steric descriptor.

Hydrophobicity Descriptors: These quantify the molecule's affinity for non-polar environments. The partition coefficient, LogP, is the most widely used hydrophobicity descriptor.

Thermodynamic Descriptors: These include properties like heat of formation and total energy, which indicate molecular stability.

A QSAR study on anti-inflammatory benzotriazole-substituted propenoic acid derivatives, which includes the 3-(2-hydroxyphenyl) moiety as a core structure, illustrates this approach. researchgate.net In such a study, a series of analogues is synthesized, their biological activity is measured, and a range of descriptors are calculated. researchgate.net Statistical methods like Multiple Linear Regression (MLR) are then used to build an equation that links the descriptors to the activity. researchgate.net The resulting model can identify which physicochemical properties are most important for the observed reactivity, providing a mechanistic rationale and predictive power. researchgate.netresearchgate.net

Table 3: Common Physicochemical Descriptors in QSAR for Reactivity

| Descriptor Class | Example Descriptor | Definition | Relevance to Reactivity |

|---|---|---|---|

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. researchgate.net |

| Hydrophobicity | LogP | Logarithm of the partition coefficient between octanol (B41247) and water. | Influences transport and interaction with biological membranes. |

| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability. | Describes steric hindrance or fit in a binding site. |

| Thermodynamic | Heat of Formation | The change in enthalpy during the formation of the compound from its elements. | Indicates molecular stability. |

| Topological | Wiener Index | A distance-based descriptor reflecting molecular branching. | Relates to molecular shape and size. |

Future Directions and Emerging Research Avenues for 3 2 Hydroxyphenyl Catechol

Development of Novel Synthetic Routes